REACTION_CXSMILES
|
[NH2:1][S:2]([CH2:5][C:6]1[CH:15]=[CH:14][CH:13]=[CH:12][C:7]=1[C:8](OC)=[O:9])(=[O:4])=[O:3].O.[NH2:17][NH2:18]>C(O)C>[NH2:1][S:2]([CH2:5][C:6]1[CH:15]=[CH:14][CH:13]=[CH:12][C:7]=1[C:8]([NH:17][NH2:18])=[O:9])(=[O:4])=[O:3] |f:1.2|
|
Name
|
|
Quantity
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84 g
|
Type
|
reactant
|
Smiles
|
NS(=O)(=O)CC1=C(C(=O)OC)C=CC=C1
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Name
|
|
Quantity
|
300 mL
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Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Control Type
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UNSPECIFIED
|
Setpoint
|
20 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The thick suspension was heated
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Type
|
TEMPERATURE
|
Details
|
at reflux for about 16 hours
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Duration
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16 h
|
Type
|
CUSTOM
|
Details
|
to yield a solution
|
Type
|
TEMPERATURE
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Details
|
a thick suspension, at reflux temperature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the residue was washed 1×100 ml of water and suction
|
Type
|
CUSTOM
|
Details
|
dried about three hours
|
Duration
|
3 h
|
Name
|
|
Type
|
product
|
Smiles
|
NS(=O)(=O)CC1=C(C(=O)NN)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 49 g | |
YIELD: CALCULATEDPERCENTYIELD | 58.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |